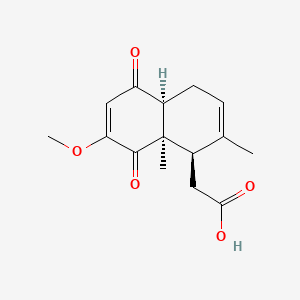

1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-7-methoxy-2,8a-dimethyl-5,8-dioxo-, (1alpha,4abeta,8abeta)-

Description

1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-7-methoxy-2,8a-dimethyl-5,8-dioxo-, (1alpha,4abeta,8abeta)- is a synthetic organic compound belonging to the class of naphthalenes. It features a naphthalene moiety with two fused benzene rings and is known for its role as a synthetic auxin plant hormone .

Properties

CAS No. |

104199-08-8 |

|---|---|

Molecular Formula |

C15H18O5 |

Molecular Weight |

278.30 g/mol |

IUPAC Name |

2-[(1R,4aS,8aR)-7-methoxy-2,8a-dimethyl-5,8-dioxo-4,4a-dihydro-1H-naphthalen-1-yl]acetic acid |

InChI |

InChI=1S/C15H18O5/c1-8-4-5-9-11(16)7-12(20-3)14(19)15(9,2)10(8)6-13(17)18/h4,7,9-10H,5-6H2,1-3H3,(H,17,18)/t9-,10-,15+/m1/s1 |

InChI Key |

IRLUJRNAIJSVHC-FCHSOHFDSA-N |

Isomeric SMILES |

CC1=CC[C@@H]2C(=O)C=C(C(=O)[C@@]2([C@@H]1CC(=O)O)C)OC |

Canonical SMILES |

CC1=CCC2C(=O)C=C(C(=O)C2(C1CC(=O)O)C)OC |

Origin of Product |

United States |

Preparation Methods

The industrial preparation of 1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-7-methoxy-2,8a-dimethyl-5,8-dioxo-, (1alpha,4abeta,8abeta)- involves the condensation reaction of naphthalene and chloroacetic acid in the presence of catalysts such as potassium chloride or aluminum powder . This reaction typically requires controlled conditions to ensure the desired product yield and purity.

Chemical Reactions Analysis

1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-7-methoxy-2,8a-dimethyl-5,8-dioxo-, (1alpha,4abeta,8abeta)- undergoes various chemical reactions, including:

Reduction: Specific conditions and reagents can reduce the compound, although detailed reduction pathways are less commonly reported.

Substitution: The compound can undergo substitution reactions, particularly at the carboxylmethyl group linked to the naphthalene moiety.

Scientific Research Applications

This compound has diverse applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: As a synthetic auxin, it plays a crucial role in plant tissue culture and vegetative propagation.

Mechanism of Action

The mechanism of action of 1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-7-methoxy-2,8a-dimethyl-5,8-dioxo-, (1alpha,4abeta,8abeta)- involves its role as a synthetic auxin. It mimics natural auxins, promoting cell elongation and division in plants. The compound interacts with specific auxin receptors, triggering a cascade of molecular events that regulate gene expression and cellular processes .

Comparison with Similar Compounds

1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-7-methoxy-2,8a-dimethyl-5,8-dioxo-, (1alpha,4abeta,8abeta)- can be compared with other synthetic auxins such as:

Indole-3-acetic acid: A naturally occurring auxin with similar plant growth regulatory functions.

2-Naphthylacetic acid: Another synthetic auxin with comparable applications in agriculture.

Naphthalene-1-acetic acid: Shares structural similarities and is used in similar contexts.

These comparisons highlight the unique structural features and specific applications of 1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-7-methoxy-2,8a-dimethyl-5,8-dioxo-, (1alpha,4abeta,8abeta)- in various fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.